molecular formula C12H14O3 B2378853 ethyl 2-[6,7-dihydro-1-benzofuran-4(5H)-yliden]acetate CAS No. 273929-53-6

ethyl 2-[6,7-dihydro-1-benzofuran-4(5H)-yliden]acetate

Cat. No.: B2378853
CAS No.: 273929-53-6
M. Wt: 206.241
InChI Key: CYUKMZHHWKFKQB-HJWRWDBZSA-N
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Description

Ethyl 2-[6,7-dihydro-1-benzofuran-4(5H)-yliden]acetate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. This particular compound is characterized by the presence of an ethyl ester group and a dihydrobenzofuran moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[6,7-dihydro-1-benzofuran-4(5H)-yliden]acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,3-cyclohexanedione with chloroacetaldehyde in the presence of a base such as sodium hydroxide. The resulting intermediate undergoes cyclization to form the benzofuran ring, followed by esterification with ethanol to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to minimize side reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[6,7-dihydro-1-benzofuran-4(5H)-yliden]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of benzofuran-4-one derivatives.

    Reduction: Formation of this compound alcohol.

    Substitution: Formation of halogenated benzofuran derivatives.

Scientific Research Applications

Ethyl 2-[6,7-dihydro-1-benzofuran-4(5H)-yliden]acetate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[6,7-dihydro-1-benzofuran-4(5H)-yliden]acetate is unique due to its specific ester group and dihydrobenzofuran moiety, which confer distinct chemical reactivity and biological properties

Properties

IUPAC Name

ethyl (2Z)-2-(6,7-dihydro-5H-1-benzofuran-4-ylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-2-14-12(13)8-9-4-3-5-11-10(9)6-7-15-11/h6-8H,2-5H2,1H3/b9-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUKMZHHWKFKQB-HJWRWDBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CCCC2=C1C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C\1/CCCC2=C1C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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